Pyrethrins

Description

Propriétés

Key on ui mechanism of action |

The primary site of action for pyrethrins ... is the sodium channel of nerve cells. Using a variety of methods, including voltage clamp and patch clamp techniques, it has been shown that pyrethrins ... slow the closing of sodium channel gates following an initial influx of sodium during the depolarizing phase of an action potential, which results in a prolonged sodium tail current. Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/ The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3H)-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/ Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis & death follow. /Pyrethrins/ Mode of action of pyrethrum & related cmpd has been studied more in insects & in other invertebrates than in mammals. This action involves ion transport through the membrane of nerve axons &, at least in invertebrates & lower vertebrates, it exhibits a negative temperature coefficient. In both of these important ways & in many details, the mode of action of pyrethrin & pyrethroids resembles that of DDT. Esterases & mixed-function oxidase system differ in their relative importance for metabolizing different synthetic pyrethroids. The same may be true of the constituents of pyrethrum, depending on strain, species, & other factors. /Pyrethrins and pyrethroids/ |

|---|---|

Numéro CAS |

8003-34-7 |

Formule moléculaire |

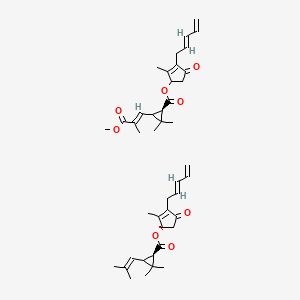

C43H56O8 |

Poids moléculaire |

700.9 g/mol |

Nom IUPAC |

cis-[(1S)-2-methyl-4-oxo-3-[(2Z)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate;cis-[(1S)-2-methyl-4-oxo-3-[(2Z)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H28O5.C21H28O3/c1-7-8-9-10-15-14(3)18(12-17(15)23)27-21(25)19-16(22(19,4)5)11-13(2)20(24)26-6;1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h7-9,11,16,18-19H,1,10,12H2,2-6H3;7-9,11,16,18-19H,1,10,12H2,2-6H3/b9-8-,13-11+;9-8-/t2*16-,18+,19+/m11/s1 |

Clé InChI |

VXSIXFKKSNGRRO-MXOVTSAMSA-N |

Impuretés |

The primary extract /of pyrethrum powder/ yields, after concentration, a dark viscous material containing approximately 30 to 35% pyrethrins and about 50% impurities (oleoresin concentrate), which may be diluted and standardized to contain 25% pyrethrins (oleoresin extract). The oleoresin may be processed further to form a refined extract containing 50 to 55% total pyrethrins and about 23% impurities. |

SMILES isomérique |

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C/C=C\C=C.CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C/C=C\C=C |

SMILES canonique |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C.CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=CC=C |

Point d'ébullition |

BP: 170 °C (0.1 mm Hg), decomposes 338 °F (Pyrethrin I), 392 °F (Pyrethrin II), 279 °F (Cinerin I), 361 °F (Cinerin II) |

Color/Form |

Refined extract is pale yellow mobile oil; unrefined extract is a dark greenish brown viscous liquid; powder (ground flowers) is a tan color. Brown, viscous oil or solid. |

Densité |

1 (approx) (NIOSH, 2024) 0.80-0.90 g/cu cm (25% pale extract); 0.90-0.96 g/cu cm (50% pale extract); ca. 0.9 g/cu cm (oleoresin crude) 0.84-0.86 g/cm³ 1 (approx) |

Point d'éclair |

180 to 190 °F (NIOSH, 2024) 180-190 °F (Closed cup) 82-88 °C (Open Cup) 76Â °C c.c. 180-190 °F |

Description physique |

Pyrethrins, [solid] appears as colorless to white liquids (or tan dusts). Primarily a threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrate the soil, contaminate groundwater or nearby waterways. Toxic by inhalation, skin absorption and/or ingestion. Used as pesticide. Practically insoluble in water. Brown, viscous oil or solid. [insecticide]; [NIOSH] PALE YELLOW MOBILE OIL WITH CHARACTERISTIC ODOUR. Brown, viscous oil or solid. Brown, viscous oil or solid. [insecticide] |

Solubilité |

Insoluble (NIOSH, 2024) Sol in alcohol, acetone, kerosene, carbon tetrachloride, nitromethane, & ethylene dichloride; insol in water Soluble in organic solvents, e.g. alcohols, hydrocarbons, aromatics, esters, etc. Solubility in water: none Insoluble |

Pression de vapeur |

Low (NIOSH, 2024) VP: Essentially 0 torr at 20 °C Low |

Origine du produit |

United States |

Biosynthesis and Metabolic Pathways of Pyrethrins

Plant Origin and Production Localization

The natural production of pyrethrins is predominantly associated with a specific plant species and is concentrated in particular tissues, a strategy that maximizes the plant's chemical defense mechanisms.

Tanacetum cinerariifolium, a perennial herb belonging to the Asteraceae family and commonly known as the Dalmatian pyrethrum, is the principal commercial source of this compound maxapress.commaxapress.com. This species is cultivated globally for the extraction of these valuable insecticidal compounds nih.gov. While other members of the Tanacetum genus and other genera within the Asteraceae family may produce this compound, T. cinerariifolium is renowned for its high concentration of these active ingredients zdjp.simdpi.com. The pyrethrin content can vary significantly, with dried flower heads of wild populations containing between 0.36% to 1.3%, while cultivated varieties, such as those grown in Yunnan, China, can exhibit higher levels ranging from 0.45% to 2.38% maxapress.commaxapress.com.

The biosynthesis and accumulation of this compound are highly compartmentalized within the plant. The highest concentrations of these compounds are found in the flower heads, specifically in the achenes (seeds) zdjp.simdpi.com. The surfaces of the ovaries within the disc florets are densely covered with secretory glandular trichomes, which are the primary sites of pyrethrin biosynthesis mdpi.comnih.gov. While the precursors for this compound are synthesized within these trichomes, the final pyrethrin esters accumulate in the pericarp of the achenes researchgate.netnih.gov. Research indicates that key enzymes for the initial steps of biosynthesis are expressed in the glandular trichomes, while the final esterification step occurs in the pericarp tissues maxapress.comnih.gov. From the pericarp, this compound are then absorbed by the embryo during seed maturation nih.gov. This spatial separation of synthesis and accumulation is a key feature of the pyrethrin metabolic pathway.

Biosynthetic Precursors and Pathways

This compound are esters formed from an acid moiety and an alcohol moiety, known as a rethrolone researchgate.net. The biosynthesis of these two components follows separate enzymatic pathways before they are ultimately combined.

The biosynthesis of the acid component of this compound originates from the plastidial methylerythritol-4-phosphate (MEP) pathway, which is responsible for the production of isoprenoid precursors maxapress.comcaister.com. This pathway utilizes basic metabolites to produce isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), the universal C5 building blocks for all terpenoids caister.comnih.gov. The MEP pathway is a complex series of enzymatic reactions that starts with the condensation of pyruvate and glyceraldehyde-3-phosphate caister.com. 1-Deoxy-D-xylulose-5-phosphate synthase (DXS) is a key rate-limiting enzyme in this pathway researchgate.net. The end products, IPP and DMAPP, are then available for the synthesis of a vast array of isoprenoids, including the monoterpene acid moiety of this compound maxapress.comcaister.com.

Chrysanthemic acid is derived from the condensation of two molecules of dimethylallyl diphosphate (DMAPP) researchgate.netwikipedia.org. The first committed step in this pathway is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS), which forms chrysanthemyl diphosphate (CPP) from two DMAPP units researchgate.netnih.gov. The CPP is then converted to trans-chrysanthemol maxapress.comresearchgate.net. Subsequent oxidation steps, involving an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH), transform trans-chrysanthemol into trans-chrysanthemic acid maxapress.comresearchgate.netnih.gov. This acid moiety is then activated, often as a Coenzyme A (CoA) ester, to facilitate the final esterification step with one of the alcohol moieties (rethrolones) to form pyrethrin I, cinerin I, or jasmolin I researchgate.netresearchgate.net.

Table 1: Key Enzymes in Chrysanthemic Acid Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| 1-Deoxy-D-xylulose-5-phosphate synthase | DXS | Key regulatory enzyme in the MEP pathway, producing isoprenoid precursors. |

| Chrysanthemyl diphosphate synthase | CDS | Catalyzes the formation of chrysanthemyl diphosphate from two DMAPP molecules. |

| Alcohol Dehydrogenase | ADH | Oxidizes trans-chrysanthemol to the corresponding aldehyde. |

| Aldehyde Dehydrogenase | ALDH | Oxidizes the aldehyde to form trans-chrysanthemic acid. |

| GDSL lipase-like protein | GLIP | Catalyzes the final esterification of the acid and alcohol moieties. |

Table 2: Precursors and Intermediates in Pyrethrin Acid Moiety Biosynthesis

| Compound | Role | Pathway |

|---|---|---|

| Pyruvate and Glyceraldehyde-3-phosphate | Initial Substrates | MEP Pathway |

| Isopentenyl diphosphate | Isoprenoid Precursor | MEP Pathway |

| Dimethylallyl diphosphate | Isoprenoid Precursor | MEP Pathway / Chrysanthemic Acid Pathway |

| Chrysanthemyl diphosphate | Intermediate | Chrysanthemic Acid Pathway |

| trans-Chrysanthemol | Intermediate | Chrysanthemic Acid Pathway |

| trans-Chrysanthemic acid | Acid Moiety | Final product of this branch |

Acid Moiety Biosynthesis

Pyrethric Acid Formation Pathways

Pyrethric acid is formed from its precursor, chrysanthemic acid, through a series of enzymatic reactions. The biosynthesis begins with the conversion of two molecules of dimethylallyl diphosphate (DMAPP), products of the MEP pathway, into chrysanthemyl diphosphate by the enzyme chrysanthemyl diphosphate synthase (TcCDS). This is followed by hydrolysis to chrysanthemol.

The pathway from chrysanthemol to pyrethric acid involves six steps catalyzed by four enzymes. wikipedia.org The initial five steps occur in the glandular trichomes on the surface of the ovaries, while the final step takes place within the ovary tissues. wikipedia.orgportlandpress.com

The conversion process involves the successive oxidation of the C10 methyl group of chrysanthemol to a carboxylic acid group. This is catalyzed by a cytochrome P450 oxidoreductase known as TcCHH. portlandpress.complantae.org Subsequently, the C1 hydroxyl group is oxidized to a carboxylic acid by the sequential action of an alcohol dehydrogenase (TcADH2) and an aldehyde dehydrogenase (TcALDH1). wikipedia.orgresearchgate.net These same two enzymes are also involved in the biosynthesis of chrysanthemic acid. wikipedia.org The resulting intermediate is 10-carboxychrysanthemic acid. wikipedia.orgportlandpress.com

In the final step, the carboxyl group at the C10 position is methylated by a SABATH family methyltransferase, TcCCMT, to yield pyrethric acid. wikipedia.orgportlandpress.comresearchgate.net

Alcohol Moiety (Rethrolone) Biosynthesis

The alcohol components of this compound, the rethrolones, are synthesized via the octadecanoid pathway, which also gives rise to the plant hormone jasmonic acid. plantae.org

Octadecanoid Pathway Derivatives

The biosynthesis of rethrolones begins with α-linolenic acid, a fatty acid. wikipedia.orgresearchgate.net The initial steps of this pathway, involving the enzymes lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC), are shared with the jasmonic acid biosynthesis pathway. nih.gov These enzymes are primarily expressed in the trichomes. nih.gov

Jasmonate Pathway Intermediates

While the rethrolone biosynthesis pathway utilizes enzymes from the jasmonate pathway, recent studies have indicated that jasmonic acid itself is not a direct intermediate in the formation of the pyrethrolone (B1236646) moiety of pyrethrin II. researchgate.netresearchgate.net Instead, 12-oxo-phytodienoic acid (OPDA) serves as a crucial branching point. researchgate.netnih.govresearchgate.net From OPDA, the pathway diverges towards the formation of cis-jasmone, a key precursor to the rethrolones. researchgate.netnih.gov

Formation of Pyrethrolone, Jasmolone, and Cinerolone

The conversion of cis-jasmone to the various rethrolones involves a series of hydroxylation and desaturation reactions. Jasmolone is synthesized from jasmone (B1672801) through a single hydroxylation step catalyzed by jasmone hydroxylase (TcJMH), a cytochrome P450 enzyme. nih.govnih.gov

Pyrethrolone is then formed from jasmolone. This conversion is catalyzed by another cytochrome P450 enzyme, CYP82Q3, which has been designated as pyrethrolone synthase (TcPYS). nih.govnih.govresearchgate.net This enzyme catalyzes the desaturation of the pentyl side chain of jasmolone. nih.govresearchgate.net

The precise enzymatic steps leading to the formation of cinerolone have not yet been fully elucidated, and the enzymes responsible for its biosynthesis have not been reported. nih.gov

Enzymology and Genetic Regulation of Pyrethrin Biosynthesis

The biosynthesis of this compound is a tightly regulated process involving a suite of specialized enzymes and transcription factors.

Key Enzymes and Their Catalytic Roles

Several key enzymes have been identified and characterized for their specific roles in the pyrethrin biosynthetic pathway. The final step in pyrethrin biosynthesis, the esterification of the acid and alcohol moieties, is catalyzed by a GDSL lipase-like protein (TcGLIP). nih.govresearchgate.net

| Enzyme | Abbreviation | Catalytic Role |

| Chrysanthemyl diphosphate synthase | TcCDS | Catalyzes the formation of chrysanthemyl diphosphate from two molecules of dimethylallyl diphosphate. |

| Alcohol dehydrogenase 2 | TcADH2 | Oxidizes the C1 hydroxyl group of chrysanthemol to an aldehyde. researchgate.net |

| Aldehyde dehydrogenase 1 | TcALDH1 | Oxidizes the C1 aldehyde group of chrysanthemal to a carboxylic acid. researchgate.net |

| Cytochrome P450 oxidoreductase | TcCHH | Catalyzes the successive oxidation of the C10 methyl group of chrysanthemol to a carboxylic acid group in pyrethric acid formation. portlandpress.com |

| SABATH family methyltransferase | TcCCMT | Methylates the C10 carboxyl group of 10-carboxychrysanthemic acid to form pyrethric acid. portlandpress.comresearchgate.net |

| Jasmone hydroxylase | TcJMH | Hydroxylates jasmone to form jasmolone. nih.govnih.gov |

| Pyrethrolone synthase | TcPYS | A cytochrome P450 enzyme (CYP82Q3) that desaturates the side chain of jasmolone to produce pyrethrolone. nih.govnih.gov |

| GDSL lipase-like protein | TcGLIP | Catalyzes the final esterification step, combining the acid and alcohol moieties to form this compound. nih.govresearchgate.net |

The expression of genes encoding these biosynthetic enzymes is subject to regulation by various transcription factors. Jasmonates, particularly methyl jasmonate (MeJA), have been shown to induce the expression of pyrethrin biosynthetic genes. maxapress.comfrontiersin.org This induction is mediated by transcription factors such as TcMYC2, TcWRKY75, TcMYB8, TcbZIP60, and TcbHLH14, which can bind to the promoter regions of key biosynthetic genes like TcAOC and TcGLIP, thereby activating their expression and leading to an increase in pyrethrin accumulation. portlandpress.commaxapress.comfrontiersin.orgnih.gov

Gene Expression Profiling and Transcriptomic Analysis

Transcriptomic analyses of Tanacetum cinerariifolium have provided significant insights into the regulation of pyrethrin biosynthesis. These studies compare gene expression in different tissues (e.g., flowers vs. leaves) and across various developmental stages of the flower. researchgate.netresearchgate.net

Research has shown that the genes encoding the biosynthetic enzymes for this compound are most highly expressed in the flowers, which correlates with the observation that flowers are the primary site of pyrethrin accumulation. researchgate.netnih.gov Specifically, the glandular trichomes on the ovaries of the developing achenes are the main location for the synthesis of the pyrethrin precursors. nih.govresearchgate.net

Interestingly, the expression of many key biosynthetic genes, including TcCDS, TcADH2, TcALDH1, and TcGLIP, often peaks during the early stages of flower development (e.g., flower buds). nih.govmdpi.com However, the maximum accumulation of this compound occurs at a later stage, during mid-flower development or when the flower is fully blossomed. nih.govmdpi.com This asynchrony suggests that the biosynthesis process is transcriptionally regulated early on, with the products accumulating over time. mdpi.com Co-expression analysis has been a valuable tool, identifying genes like TcADH2 and TcALDH1 by observing that their expression patterns are highly correlated with known pyrethrin biosynthesis genes like TcCDS and TcGLIP. oup.com Weighted gene co-expression network analysis (WGCNA) has further identified modules of genes strongly associated with pyrethrin synthesis, pointing towards complex regulatory networks. oup.comoup.com

Hormonal and Environmental Regulatory Factors

The production of this compound is not static but is influenced by a range of internal hormonal signals and external environmental cues, reflecting its role as a plant defense compound.

Hormonal Regulation: The plant hormone jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), are potent inducers of the pyrethrin biosynthetic pathway. oup.comoup.com Exogenous application of MeJA to T. cinerariifolium leaves rapidly upregulates the expression of most known pyrethrin biosynthesis genes, leading to an increase in pyrethrin content. oup.comoup.com This response is mediated by transcription factors. For instance, TcMYC2, a key transcription factor in the jasmonate signaling pathway, is induced by MeJA and directly binds to the promoters of key biosynthetic genes like TcCHS, TcAOC, and TcGLIP to activate their expression. researchgate.netoup.com Other transcription factors, including TcWRKY75, TcbZIP60, and TcbHLH14, have also been shown to positively regulate pyrethrin biosynthesis genes. portlandpress.commaxapress.comresearchgate.net

Environmental Factors:

Wounding: As this compound are defense compounds, their synthesis is induced by physical damage, such as herbivore attacks. nih.gov Wounding triggers the release of volatile organic compounds (VOCs), including green leaf volatiles and (E)-β-farnesene, from the damaged plant. nih.gov These airborne signals can be perceived by neighboring or even the same plant, leading to the upregulation of defense genes, including those for pyrethrin biosynthesis like TcCDS and TcGLIP. oup.comnih.gov

Climate: Climatic conditions can significantly affect pyrethrin content and composition. Studies of natural populations have shown that factors like temperature and precipitation are correlated with the total pyrethrin content. researchgate.net For example, harsher conditions such as lower temperatures and higher precipitation have been observed to alter the chemical profile of this compound in certain plant populations. researchgate.net

Mechanism of Action in Target Organisms

Primary Neurophysiological Target: Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in nerve cells. patsnap.com Pyrethrins bind to these channels, modifying their function and disrupting the normal flow of sodium ions across the neuronal membrane. patsnap.com

Modulatory Effects on Channel Gating Kinetics

This compound interfere with the normal gating mechanisms of voltage-gated sodium channels. patsnap.comnih.govresearchgate.net Specifically, they slow the rate at which these channels inactivate (close) after opening in response to a depolarization stimulus. nih.govmspca.orgresearchgate.netnih.gov This delayed inactivation leads to a prolonged open state of the channel. researchgate.netportlandpress.com Additionally, pyrethroids (synthetic analogs of this compound) can also slow the activation (opening) of VGSCs and shift the voltage dependence of activation to more hyperpolarized potentials, meaning the channels open with smaller changes in membrane potential. nih.gov The consequence of these modulatory effects is a persistent influx of sodium ions into the neuron. portlandpress.comresearchgate.net

Molecular Interactions with Sodium Channel Subunits

Research suggests that this compound and pyrethroids bind to a specific site on the alpha-subunit of the voltage-gated sodium channel. nih.gov This binding site is distinct from other known neurotoxin binding sites. nih.gov Computational modeling and mutagenesis studies have indicated that the pyrethroid binding site is located within a hydrophobic cavity formed by segments of the channel protein, including the domain II S4-S5 linker and the IIS5 and IIIS6 helices. nih.govportlandpress.comresearchgate.netmdpi.com Binding to this site is thought to stabilize the channel in its open conformation, opposing the structural changes required for channel closure. portlandpress.commdpi.com Evidence suggests that pyrethroid binding is state-dependent, with preferential binding to the open state of the channel. researchgate.netportlandpress.comresearchgate.netmdpi.com

Repetitive Firing and Depolarization Dynamics

The prolonged opening of voltage-gated sodium channels induced by this compound leads to a persistent inward sodium current. researchgate.netportlandpress.comsci-hub.se This sustained influx of positive charge causes a depolarization of the neuronal membrane. patsnap.comportlandpress.comsci-hub.se This depolarization can reach and exceed the threshold for firing, triggering repetitive action potentials. researchgate.netnih.govportlandpress.comresearchgate.netsci-hub.se This uncontrolled, repetitive firing of neurons results in hyperexcitation of the nervous system, manifesting as tremors and convulsions in target organisms. patsnap.comsci-hub.se In some cases, particularly with Type II pyrethroids, the prolonged depolarization can be so substantial that it diminishes the electrochemical gradient for sodium and leads to a depolarization-dependent block, preventing further action potential generation and resulting in flaccid paralysis. nih.govresearchgate.netmontana.edu

Distinctions in Neurophysiological Effects (Type I vs. Type II)

This compound and their synthetic counterparts, pyrethroids, are broadly classified into Type I and Type II based on their chemical structure and the resulting neurophysiological effects. Type I this compound/pyrethroids lack an alpha-cyano group, while Type II compounds possess this group. epa.govnih.govmdpi.com

The key distinction in their action on sodium channels lies in the duration of the prolonged open state. Type I compounds cause a less pronounced prolongation of the sodium current, leading to trains of repetitive firing in response to a single stimulus. researchgate.netnih.govsci-hub.senih.gov This typically results in symptoms characterized by hyperactivity and tremors. researchgate.netnih.gov

In contrast, Type II compounds cause a significantly longer delay in sodium channel inactivation. nih.govportlandpress.comnih.gov This leads to a more substantial and prolonged depolarization of the neuronal membrane. nih.govresearchgate.net The extensive depolarization can eventually lead to a block of nerve impulse conduction, resulting in flaccid paralysis. researchgate.netnih.govresearchgate.net Electrophysiological studies have shown that Type II pyrethroids prolong the mean open time of single sodium channels much more significantly than Type I compounds. nih.gov

| Feature | Type I this compound/Pyrethroids | Type II this compound/Pyrethroids |

| Alpha-cyano group | Absent | Present |

| Sodium channel opening prolongation | Shorter | Longer |

| Effect on inactivation | Slowed | Substantially slowed |

| Neurophysiological outcome | Repetitive firing, hyperexcitation, tremors | Prolonged depolarization, conduction block, paralysis |

Secondary and Ancillary Molecular Targets

Influence on Metabolic Enzyme Systems (e.g., ATPases)

Beyond their primary action on sodium channels, this compound have been shown to affect metabolic enzyme systems, including ATPases. ATPases are enzymes vital for various cellular functions, including energy production and ion transport across cell membranes patsnap.comtuni.fiekb.eg. Studies indicate that pyrethroids, synthetic analogs of this compound, can inhibit metabolic enzymes such as ATPases, which are critical for energy production and other cellular functions patsnap.com. This inhibition can further weaken the insect and contribute to its demise patsnap.com. Specifically, the neural membrane integral protein ATPase has been identified as a target for the effects of pyrethroids tuni.fi. Research has demonstrated that pyrethroids can significantly inhibit insect Na+, K+-ATPase activity, suggesting it as an important target ekb.eg.

Disruption of Neuroendocrine System Processes

The neuroendocrine system plays a critical role in regulating various physiological processes in insects, including growth, development, and reproduction. While the primary target of this compound is the nervous system, there is evidence suggesting that these compounds may also disrupt neuroendocrine activity wikipedia.orghep.com.cn. This disruption is thought to contribute to the irreversible effects observed in insects exposed to pyrethroids wikipedia.org. The impact on the neuroendocrine system may involve actions on voltage-gated calcium channels and potentially other voltage-gated channels wikipedia.org. Exposure to high levels of pyrethroids might induce reproductive toxicity due to endocrine disruption hep.com.cn.

Sublethal Effects and Behavioral Modulation

At concentrations below those causing rapid mortality, this compound can induce a range of sublethal effects that modulate insect behavior wikipedia.orgmdpi.complos.org. These effects can include altered feeding, mating, and oviposition behaviors, as well as impaired flight ability mdpi.complos.organnualreviews.org.

Repellency Mechanisms

This compound are also well-known for their insect repellent properties, even at lower concentrations wikipedia.orgunl.edunih.gov. The mechanism of pyrethrin repellency is complex and involves the activation of sensory neurons.

Activation of Olfactory Receptor Neurons

Studies have shown that this compound can activate olfactory receptor neurons (ORNs) in insects nih.govresearchgate.nettechnologypublisher.comnih.govduke.eduplos.org. In Aedes albopictus mosquitoes, pyrethrum vapor elicits electroantennogram (EAG) responses in a dose-dependent manner, indicating the activation of olfactory receptors on the antennae nih.gov. Specific components of pyrethrum, including this compound I and II, cinerin II, and jasmolin II, have been found to activate olfactory receptor neurons and elicit spatial repellency in Ae. albopictus nih.gov. Similarly, research in Drosophila melanogaster has identified multiple odorant receptors (Ors) that are activated by pyrethrum, with specific this compound activating certain Ors plos.orgnih.gov. The activation of these olfactory receptors plays a significant role in the repellent behavior researchgate.netnih.govnih.gov.

Sensory Nerve Excitation and Irritation

In addition to olfactory activation, this compound can cause excitation and irritation of sensory nerves sci-hub.seuu.nl. This sensory irritation contributes to the repellent effect, driving insects away from treated areas wikipedia.orgresearchgate.net. The repetitive firing of sensory nerve endings is thought to be responsible for the paresthesia and irritation observed upon exposure to pyrethroids sci-hub.seuu.nl. This neuroexcitatory action on the sensory nervous system is a key component of how this compound deter insects sci-hub.seuu.nl.

Environmental Fate and Degradation Pathways

Abiotic Transformation Processes

Abiotic processes, such as photodegradation, hydrolysis, and volatilization, play a significant role in the breakdown of pyrethrins in the environment frontiersin.org.

Photodegradation and Photolysis Kinetics

Photodegradation is a primary pathway for the transformation of this compound, particularly on surfaces exposed to sunlight orst.edu. This process involves the breakdown of the molecules upon absorption of light energy, primarily in the ultraviolet (UV) spectrum researchgate.netnih.gov.

Influence of UV Irradiation

UV irradiation significantly influences the degradation kinetics of this compound. Studies on related pyrethroids have shown that exposure to UV light leads to photochemical reactions and the formation of photoproducts researchgate.netnih.gov. The rate of photodegradation can be influenced by factors such as the intensity and wavelength of UV light, as well as the presence of sensitizers or inhibitors eurjchem.comnih.gov. For instance, the photodegradation of a related compound, cyhalothrin, was significantly enhanced under UV irradiation, following first-order kinetics eurjchem.com.

Comparative Photostability of Pyrethrin Congeners

The six pyrethrin congeners exhibit varying degrees of photostability due to differences in their chemical structures. While specific comparative data for all six natural this compound under identical conditions can be limited in readily available sources, related studies on pyrethroids suggest that structural variations, such as the presence and position of double bonds and ester linkages, influence their susceptibility to photolytic cleavage researchgate.netnih.gov. Generally, natural this compound are known for their rapid breakdown in the presence of sunlight equiterre.orgorst.edu. For example, Pyrethrin I has been reported to break down rapidly in water and on soil and plant surfaces under sunlight, with half-lives on the order of hours orst.edu.

Hydrolysis in Aqueous Environments

Hydrolysis, the cleavage of a molecule by reaction with water, is another abiotic degradation pathway for this compound, particularly in aquatic environments frontiersin.org. The ester linkages in pyrethrin molecules are susceptible to hydrolysis psu.edu. While some data suggest that this compound can be slow to degrade in water in the absence of microbial activity, hydrolysis contributes to their breakdown over time psu.edu. The rate of hydrolysis can be influenced by factors such as pH and temperature orst.edu.

Volatilization and Atmospheric Distribution

Volatilization is the process by which a substance moves from a solid or liquid phase into the air. This compound generally have low vapor pressures and low Henry's Law constants, suggesting a low potential for volatilization from water and moist soils at ambient temperatures orst.edupsu.edu. However, spray application can lead to some atmospheric distribution through spray drift psu.edu. Once in the atmosphere, they may be subject to further degradation processes, although their low volatility limits their widespread atmospheric transport equiterre.org.

Resistance Mechanisms in Target Organism Populations

Genetic Basis of Resistance Development

The development of resistance to pyrethrins is fundamentally rooted in the accumulation of heritable genetic alterations within insect populations. These genetic changes can affect the insecticide's target site or enhance the organism's ability to break down or sequester the compound. researchgate.netnih.govmdpi.com

Evolution of Target-Site Insensitivity

Target-site insensitivity occurs when mutations in the gene encoding the insecticide's target protein reduce the binding affinity or efficacy of the insecticide at that site. For this compound, the primary target is the voltage-gated sodium channel (VGSC) in the insect nervous system. who.intoup.commdpi.comresearchgate.netmdpi.complos.org

Knockdown resistance (kdr) is a well-characterized mechanism of resistance to pyrethroids and DDT, mediated by point mutations in the insect voltage-gated sodium channel (VGSC) gene. These mutations alter the structure or function of the sodium channel, reducing its sensitivity to this compound, which typically disrupt normal channel gating, leading to paralysis and death. plos.orgnih.govwho.intoup.commdpi.comresearchgate.netplos.orgplos.orgresearchgate.netplos.orgplos.org The kdr phenotype was initially described in house flies resistant to DDT, characterized by a rapid recovery from the initial "knockdown" effect of the insecticide. researchgate.net

Several specific point mutations in the VGSC gene have been identified as conferring kdr. Among the most common are substitutions at codon 1014 (based on the house fly numbering system). plos.orgoup.commdpi.com A leucine (B10760876) (L) at this position is often replaced by a phenylalanine (F) or a serine (S). plos.orgnih.govoup.commdpi.comajtmh.orgmalariaworld.orgnih.gov

The Leucine to Phenylalanine substitution at position 1014 (L1014F) is a canonical kdr mutation widely associated with pyrethroid and DDT resistance in various insect species, including Aedes aegypti, Anopheles gambiae, and Musca domestica (house fly). oup.commdpi.comfrontiersin.orgbiorxiv.orgnih.gov Studies have shown that introducing the L1014F mutation into susceptible mosquito strains can lead to significant increases in resistance levels to pyrethroids and DDT. biorxiv.org

Another significant mutation at the same codon is the Leucine to Serine substitution (L1014S). This mutation is also linked to pyrethroid resistance and has been reported in various mosquito species, often co-occurring with the L1014F mutation in some populations. nih.govoup.complos.orgajtmh.orgmalariaworld.orgnih.govmdpi.com The presence and frequency of these specific mutations can vary geographically and among different insect populations, reflecting varying selection pressures from insecticide use. plos.orgajtmh.orgmalariaworld.orgnih.gov

Research findings often detail the allelic frequencies of these mutations in resistant populations compared to susceptible ones. For example, studies in Anopheles arabiensis in Kenya detected both L1014F and L1014S alleles with varying frequencies across different study sites, and the L1014F mutation was found to be associated with pyrethroid resistance in certain locations. ajtmh.org Similarly, investigations in Anopheles gambiae s.l. in Tanzania detected both L1014S and L1014F mutations in An. gambiae s.s. and An. arabiensis, with the L1014S mutation showing a significant association with lambda-cyhalothrin (B1674341) resistance. nih.gov

Beyond the standard kdr mutations, some insect populations exhibit a higher level of resistance known as "super-kdr". This phenotype is typically associated with the presence of the kdr mutation along with additional point mutations in the VGSC gene. researchgate.netplos.org In house flies, for instance, the super-kdr phenotype has been linked to the co-occurrence of the L1014F mutation and a mutation at position 918, such as M918T. plos.orgschweizerbart.de Other mutations in domain II, such as M918L and L925M, have also been identified in conjunction with L1014F in conferring pyrethroid resistance in species like Aphis glycines. schweizerbart.de The super-kdr phenotype generally confers a higher magnitude of resistance compared to populations carrying only the kdr mutation. researchgate.netplos.org

Metabolic Resistance Mechanisms

Metabolic resistance involves the enhanced ability of an organism to detoxify or metabolize the insecticide into less toxic compounds before it reaches the target site. This is often mediated by the increased activity or expression of specific detoxification enzymes. researchgate.netplos.orgnih.govplos.orgwellcomeopenresearch.org

Cytochrome P450 monooxygenases (P450s or CYPs) are a superfamily of enzymes that play a critical role in the metabolism and detoxification of a wide range of xenobiotics, including insecticides like this compound. researchgate.netplos.orgnih.govpnas.orgmdpi.commdpi.comscholarsresearchlibrary.comgithub.io Enhanced detoxification by P450s is a major mechanism contributing to pyrethroid resistance in numerous insect species. plos.orgnih.govpnas.orgmdpi.commdpi.com

Resistance mediated by P450s often results from the overexpression of specific P450 genes. plos.orgnih.govpnas.orgmdpi.commdpi.com This overexpression can be constitutive (always present at high levels) or inducible (increased upon exposure to the insecticide). pnas.orgmdpi.com Studies have identified various P450 genes associated with pyrethroid resistance in different insects. For example, in Aedes aegypti, CYP9M6 and CYP6BB2 have been implicated in permethrin (B1679614) resistance. plos.org In Rhipicephalus microplus, constitutive overexpression of CYP41 and deltamethrin-induced upregulation of CYP3006G8 contribute to resistance. nih.gov Other P450s, such as CYP6D1 in house flies and CYP9A105 in Spodoptera exigua, have also been linked to pyrethroid detoxification and resistance. pnas.orgmdpi.com The genetic basis for P450 overexpression can involve regulatory mutations or gene amplification. researchgate.netmdpi.com

| Mechanism | Genetic Basis | Target/Enzyme | Examples of Mutations/Genes Involved |

| Target-Site Insensitivity (kdr) | Point mutations in the voltage-gated sodium channel (VGSC) gene. | Voltage-Gated Sodium Channel (VGSC) | L1014F, L1014S, V1016G, S989P, F1534C, G923V, L982W, I1011M/V, D1763Y (in Aedes aegypti), L1014H (in house fly) |

| Super-kdr | Co-occurrence of kdr mutations and additional VGSC mutations. | Voltage-Gated Sodium Channel (VGSC) | M918T + L1014F (in house fly), M918L + L1014F, L925M + L1014F (in Aphis glycines) |

| Metabolic Resistance | Enhanced expression or activity of detoxification enzymes, particularly P450s. | Cytochrome P450 Monooxygenases (P450s/CYPs) | CYP6D1, CYP9M6, CYP6BB2, CYP3006G8, CYP41, CYP9A105, CYP6P9a, CYP6P9b, CYP9J28, CYP4G16, CYP6FU1, CYP439A1v3 |

Evolutionary Dynamics of Pyrethrin Resistance

The evolution of resistance to this compound is a dynamic process influenced by the interplay of biological, operational, and environmental factors. Insect populations can evolve resistance rapidly due to their large numbers and short generation times mdpi.com. The history of insecticide use, including the intensity and frequency of pyrethrin application, plays a crucial role in shaping the evolutionary trajectory of resistance mdpi.comresearchgate.net.

Selection Pressures and Adaptive Responses

The primary driver of pyrethrin resistance is the selection pressure imposed by repeated exposure to the insecticide. When this compound are applied, susceptible individuals are killed, while those with pre-existing or newly acquired resistance mechanisms survive and reproduce, passing on their resistance traits to the next generation brieflands.comfuturelearn.com. This differential survival leads to an increase in the frequency of resistance alleles within the population over time brieflands.com.

Selection pressure can originate from various sources, including public health interventions like insecticide-treated nets and indoor residual spraying, as well as agricultural and household insecticide use futurelearn.com. Even sub-lethal exposure to this compound or other xenobiotics can contribute to selection pressure by increasing the tolerance of insect populations futurelearn.com. Adaptive responses to this pressure involve the evolution of mechanisms that reduce the insecticide's effectiveness. These can include target-site insensitivity, enhanced metabolic detoxification, reduced cuticular penetration, and behavioral changes mbimph.commedrxiv.orgresearchgate.net.

Studies have shown that continuous selection pressure can be metabolically costly for insects, potentially impacting their fitness in the absence of the insecticide. frontiersin.org. However, as resistance evolves, these fitness costs may be reduced or eliminated frontiersin.org. The speed and pattern of resistance evolution can vary depending on the intensity of selection, gene flow between populations, and the genetic architecture of resistance plos.orgresearchgate.net.

Genetic Correlates and Cross-Resistance Patterns

Pyrethrin resistance is often associated with specific genetic changes in target organisms. A major mechanism is target-site insensitivity, primarily due to mutations in the voltage-gated sodium channel (VGSC) gene, the primary target of this compound mdpi.commbimph.comwho.intfrontiersin.org. These mutations alter the structure of the sodium channel, reducing the binding affinity of this compound and leading to "knockdown resistance" (kdr) mbimph.comwho.intnih.gov. Different kdr mutations exist, and their prevalence varies geographically and among species mdpi.comwho.intnih.gov. For example, the Vgsc-1014F and Vgsc-1014S mutations are well-documented in Anopheles gambiae mosquitoes and confer cross-resistance to both pyrethroids and DDT mdpi.comnih.gov.

Metabolic resistance, another significant mechanism, involves increased detoxification of this compound by enzymes such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs) frontiersin.orgcrid-cam.commdpi.commdpi.commdpi.com. Overexpression or increased activity of these enzymes can break down the insecticide into less toxic metabolites frontiersin.orgmdpi.com. The genetic basis of metabolic resistance is often polygenic, involving multiple genes crid-cam.commdpi.com.

Cross-resistance, where resistance to one insecticide confers resistance to another, is common with this compound, particularly with DDT, due to their shared target site liverpool.ac.ukplos.orgird.froup.com. Cross-resistance patterns can also occur between pyrethroids and other insecticide classes, such as carbamates and organophosphates, often mediated by metabolic detoxification enzymes like P450s crid-cam.complos.orgsci-hub.se. The specific pattern of cross-resistance depends on the underlying resistance mechanisms present in the population plos.orgnih.gov.

Studies have identified specific genes and mutations associated with pyrethroid resistance in various pests. For instance, in Anopheles funestus, duplicated cytochrome P450 genes, CYP6P9a/b, have been shown to drive cross-resistance to carbamates and pyrethroids plos.org. In Aedes aegypti, mutations in the Vgsc gene, such as V1016G and F1534C, are strongly correlated with pyrethroid resistance who.intbohrium.comnih.gov.

| Insect Species | Resistance Mechanism(s) | Associated Gene(s)/Mutation(s) | Cross-Resistance | Source(s) |

| Anopheles gambiae | Target-site insensitivity, Metabolic detoxification | Vgsc (L1014F, L1014S), CYP6P genes, CYP4J5, Coeae1d | DDT, Carbamates | mdpi.comnih.govcrid-cam.comresearchgate.net |

| Aedes aegypti | Target-site insensitivity, Metabolic detoxification | Vgsc (V1016G, F1534C, S989P, V410L, F1534C), P450s, Esterases, GSTs | DDT, Organophosphates | who.intmdpi.commdpi.comird.frsci-hub.sebohrium.comnih.govplos.orgajtmh.org |

| Musca domestica | Target-site insensitivity, Metabolic detoxification | Vssc (L1014F, L1014H, M918T), CYP6D1, other P450s | DDT | mbimph.comresearchgate.netresearchgate.net |

| Anopheles funestus | Metabolic detoxification | CYP6P9a/b | Carbamates, Pyrethroids | crid-cam.complos.orgnih.gov |

| Plutella xylostella | Metabolic detoxification, Target-site mutations | Limited cross-resistance with abamectin | nih.gov | |

| Lygus lineolaris | Metabolic detoxification, Target-site insensitivity (?) | DDT | plos.org | |

| Blattella germanica | Reduced penetration, Metabolic detoxification, Target-site | Cross-resistance between DDT and pyrethroids | mbimph.comfrontiersin.org | |

| Cimex hemipterus | Target-site insensitivity, Metabolic detoxification, Reduced penetration | vgsc mutations | DDT | nih.gov |

| Callosobruchus maculatus | Target-site insensitivity, Metabolic detoxification | kdr, esterase, oxidase, GSTs | Organophosphates | tandfonline.com |

| Listronotus maculicollis | Metabolic detoxification | Cross-resistance to other insecticide classes | pesticideresistance.org |

De Novo Mutations versus Standing Genetic Variation

The genetic variation that fuels the evolution of pyrethrin resistance can arise from two main sources: de novo mutations and standing genetic variation researchgate.netelifesciences.org. De novo mutations are new genetic alterations that occur within an individual and can confer resistance. If these mutations provide a selective advantage in the presence of this compound, they can increase in frequency in the population elifesciences.orgresearchgate.net.

Standing genetic variation, on the other hand, refers to genetic diversity that already exists within a population prior to the introduction of the insecticide plos.orgelifesciences.orgresearchgate.net. This variation may include alleles that confer some level of reduced susceptibility, even if the population is considered "susceptible" based on standard bioassays. When pyrethrin selection pressure is applied, these pre-existing, advantageous alleles can rapidly increase in frequency plos.orgresearchgate.netelifesciences.orgresearchgate.net.

Both de novo mutations and standing genetic variation contribute to the evolution of resistance, and their relative importance can vary depending on factors such as the pest species, the specific insecticide, and the demographic history of the population elifesciences.org. Selection from standing variation can lead to a "soft sweep," where resistance alleles arise from multiple genetic backgrounds, while selection on a de novo mutation can result in a "hard sweep," where a single resistance allele rapidly increases in frequency from a single origin researchgate.net. Studies using genomic approaches have provided insights into the contribution of both sources to pyrethroid resistance in various insects bohrium.comresearchgate.netelifesciences.org. For example, research on Anopheles gambiae has suggested that selection for metabolic pyrethroid resistance can occur from standing genetic variation researchgate.net.

Analytical Methodologies for Pyrethrin Quantification and Characterization

Extraction Techniques from Diverse Matrices

The choice of extraction technique significantly influences the yield and purity of the obtained pyrethrin extract. Different matrices present unique challenges, requiring tailored approaches to maximize extraction efficiency while minimizing the co-extraction of interfering substances.

Traditional Solvent Extraction Methods

Traditional methods for pyrethrin extraction typically involve the use of organic solvents. Techniques such as maceration and Soxhlet extraction have been historically employed. These methods often require prolonged extraction times and large volumes of solvents, which can lead to higher solvent consumption and potential thermal degradation of the relatively thermolabile pyrethrins due to extended heat exposure. While widely used, these traditional approaches may yield lower extraction efficiencies compared to more modern techniques. For instance, maceration extraction parameters like solvent type, time, stirring speed, and solvent volume have been investigated to optimize efficiency, with acetone (B3395972) often proving effective.

Advanced and Green Extraction Technologies

In response to the limitations of traditional methods and growing environmental concerns, advanced and green extraction technologies have been developed and applied to pyrethrin extraction. These techniques aim to reduce solvent usage, shorten extraction times, lower temperatures, and improve extraction efficiency.

Supercritical Fluid Extraction (SC-CO2)

Supercritical fluid extraction (SFE) using carbon dioxide (CO2) is recognized as an environmentally friendly alternative for extracting natural products, including this compound. SC-CO2 extraction has been found to be effective for extracting all six this compound (Pyrethrin I, Pyrethrin II, Cinerin I, Cinerin II, Jasmolin I, and Jasmolin II) from sources like Dalmatian pyrethrum. Studies have investigated various parameters such as temperature and pressure to optimize SC-CO2 extraction of this compound. For example, effective extractions of Pyrethrin I and Pyrethrin II from pyrethrum flower have been reported at 40 °C and 1200 psi (approximately 8.27 MPa), with extraction efficiencies exceeding those of n-hexane extraction. Another study evaluating SC-CO2 extraction from different chrysanthemum varieties found that working at 35 °C and pressures of 10 MPa and 40 MPa yielded pyrethrin-rich extracts, noting that increasing pressure negatively influenced the extraction yield. Research indicates that SC-CO2 extraction can be the most effective method, yielding high total pyrethrin amounts.

Research Findings on SC-CO2 Extraction:

| Extraction Method | Temperature (°C) | Pressure (MPa) | Pyrethrin I Yield (mg/100g) | Pyrethrin II Yield (mg/100g) | Total Pyrethrin Yield (ng/mg) | Notes | Source |

| SC-CO2 | 40 | 8 | 140 ± 18 | 55 ± 9 | - | Best yields at this pressure. | |

| SC-CO2 | 40 | 14 | Significantly reduced yields | Significantly reduced yields | - | Increased pressure reduced yields. | |

| SC-CO2 | 35 | 10 | - | - | - | Pyrethrin-rich extract obtained. | |

| SC-CO2 | 35 | 40 | - | - | - | Pyrethrin-rich extract obtained; yield lower than at 10 MPa. | |

| SC-CO2 | 40 | ~8.27 (1200 psi) | 140 ± 18 | 55 ± 9 | - | Effective extraction conditions. | |

| SC-CO2 | 40 | 9 | 53.43% of total extract | 3.47% of total extract | - | 99% of this compound extracted in 80 min with fractional separation. | |

| SC-CO2 | 40 | 9 | - | - | 124.37 | Most effective among tested green methods. |

SC-CO2 extraction offers the advantage of not requiring organic solvents, contributing to a cleaner and more environmentally friendly process., While some studies indicate it may be less efficient in terms of total extracted material compared to other methods like rapid solid-liquid dynamic extraction, it is highly efficient in terms of using CO2 in its supercritical phase without solvents.,

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction (MAE) is another advanced technique used for extracting this compound and pyrethroids from various matrices, including plant material and soil. MAE utilizes microwave energy to heat the solvent and sample, increasing the temperature and pressure within the extraction vessel, which can lead to faster desorption of analytes from the matrix and improved extraction efficiency compared to traditional methods.

Studies on MAE for this compound have explored different solvents and temperatures. For pyrethrin extraction from Dalmatian pyrethrum, MAE with 80% ethanol (B145695) at 70 °C has shown high yields of total this compound. MAE has also been applied to the extraction of pyrethroid insecticides from soil and green onions, demonstrating good recoveries and efficiency compared to methods like Soxhlet extraction or homogenization.,, Optimized MAE conditions for pyrethroid extraction from green onions included using acetonitrile (B52724) at 110°C for 10 minutes, resulting in recoveries between 72-108% for various pyrethroids. For pyrethroid and organophosphorus insecticides in indoor air samples collected on filters, MAE with acetone at 50°C for 5 minutes yielded recoveries between 71.9% and 119.2%.

Research Findings on MAE:

| Matrix | Solvent | Temperature (°C) | Time | Key Findings | Source |

| Dalmatian pyrethrum | 80% ethanol | 70 | - | Highest total pyrethrin yield among tested MAE conditions. | |

| Green onions (Pyrethroids) | Acetonitrile | 110 | 10 min | Recoveries of 72-108% for various pyrethroids. | |

| Indoor air filters (Pyrethroids & Organophosphates) | Acetone | 50 | 5 min | Recoveries of 71.9-119.2%. | |

| Soil (Pyrethroids) | Methanol | - | 6 min | Recoveries over 69%. |

MAE offers advantages such as reduced solvent volume and shorter extraction times.,

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction (UAE) utilizes ultrasonic waves to enhance the extraction of compounds from plant matrices. The cavitation effect produced by ultrasound creates microbubbles that collapse, generating localized high temperatures and pressures, disrupting cell walls and facilitating the release of analytes into the solvent. UAE has been applied to the extraction of this compound from pyrethrum flowers.,,

Optimization studies for UAE of this compound from Dalmatian pyrethrum have investigated parameters such as solvent type, sample quantity, solvent volume, time, and temperature. Acetone has been identified as an efficient solvent for UAE of this compound., Optimal conditions reported for UAE of this compound from pulverized Dalmatian pyrethrum flowers include using 5 mL of acetone for 60 minutes at 50°C. UAE has shown good recovery rates for all six pyrethrin components.

Research Findings on UAE:

| Matrix | Solvent | Temperature (°C) | Time | Key Findings | Source |

| Dalmatian pyrethrum flowers | Acetone | 50 | 60 min | Optimal conditions for pyrethrin extraction. | |

| Dalmatian pyrethrum flowers | Acetone | - | 3 h | 100% recovery of all six pyrethrin components. | |

| River water (Pyrethroids) | Tetrachloromethane (extractant) in Acetone (dispersive solvent) | - | Optimized ultrasonic time | Recoveries between 86.2-109.3% for six pyrethroids. |

UAE is considered a promising green extraction technique due to its potential to reduce extraction time and solvent consumption.,

Deep Eutectic Solvent (DES) Extraction

Deep eutectic solvents (DESs) are a class of green solvents that have gained attention as alternatives to traditional organic solvents for the extraction of natural products. DESs are mixtures of two or more components that form a liquid phase at a temperature lower than the melting points of the individual components. Their properties, such as polarity and viscosity, can be tuned by selecting different components. DES extraction has been explored for the extraction of this compound from Dalmatian pyrethrum., While some studies have presented DES extraction as a novel green technique for pyrethrin extraction, the efficiency compared to other methods like SC-CO2 and UAE is still under investigation. Further research is needed to fully assess the potential and optimize DES extraction for this compound.

High-Voltage Electric Discharge (HVED) Extraction

Subcritical Water Extraction (SWE)

Chromatographic Separation and Detection

Gas chromatography (GC) is a widely used technique for the separation and detection of this compound due to their relatively low molecular weight and non-polar nature nih.gov. Various detectors can be coupled with GC to achieve the necessary sensitivity and selectivity for pyrethrin analysis.

Gas Chromatography (GC) Techniques

GC techniques are frequently employed for the analysis of pyrethrin residues. The choice of detector depends on the specific requirements of the analysis, including the target analytes and the matrix complexity.

GC with Flame Ionization Detection (FID)

Information specifically on the use of Gas Chromatography with Flame Ionization Detection (GC-FID) for pyrethrin analysis was not detailed in the provided search results. GC-FID is a general-purpose detector for organic compounds, but may not offer the same level of sensitivity or selectivity as ECD or MS for trace analysis of this compound in complex matrices.

GC-Mass Spectrometry (GC-MS/MS)

Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for the analysis of this compound, offering high selectivity and sensitivity nih.govmdpi.comusgs.gov. GC-MS/MS can effectively exclude potential interfering peaks from complex samples, leading to lower limits of quantification (LOQ) compared to GC-ECD nih.gov. This technique is suitable for analyzing compounds with molecular weights below 600 that are relatively non-polar, which includes this compound nih.gov. Multiple Reaction Monitoring (MRM) is a popular mode for GC-MS/MS analysis, allowing for the monitoring of specific fragmentation transitions for target analytes, thus enhancing selectivity and reducing matrix effects nih.govmdpi.com.

GC-MS/MS has been successfully applied for the simultaneous determination of pyrethroid insecticides in various food matrices, including foods of animal origin like beef, pork, chicken, milk, and eggs nih.gov. A method using GC-MS/MS for analyzing seventeen pyrethroid insecticides in these matrices reported a method limit of quantitation of 0.01 mg/L, with good linearity (R² > 0.99) and recoveries ranging from 75.2% to 109.8% nih.gov. Another study developed and validated a GC-MS/MS method for determining the six active ingredients of this compound in fresh and dried goji berries, achieving good linearity (determination coefficient > 0.99), accuracy (average recoveries of 88.3%–111.5%), and precision (intra- and inter-day relative standard deviations of 0.4%–8.3%) researchgate.net. GC-MS/MS is also used for the analysis of pyrethroids in environmental samples like water and sediment, with reported MDLs ranging from 1 to 10 ng/L in water and 1 to 5 µg/kg in sediment using GC/MS, and even lower MDLs (0.2 to 0.5 µg/kg) for GC-MS/MS compared to GC/MS (1.0 to 2.6 µg/kg) in sediment samples with high background matrix usgs.govnemi.gov.

Challenges of Thermal Degradation in GC Analysis

A significant challenge in the GC analysis of this compound is their susceptibility to thermal degradation at the high temperatures typically used in GC injectors and columns. This can lead to the isomerization or decomposition of the pyrethrin esters, resulting in inaccurate quantification and complex chromatograms with broadened or multiple peaks for individual compounds. epa.govmdpi.com For instance, tralomethrin, a pyrethroid, can transform into deltamethrin (B41696) through thermal decomposition in the GC system. mdpi.com While pyrethroids are generally considered heat stable, this compound themselves have relatively low stability when exposed to heat. mdpi.comnih.gov Starting the injection at a lower temperature and ramping up can help volatilize analytes while maintaining their integrity. gcms.cz

Liquid Chromatography (LC) Techniques

Liquid chromatography techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UHPLC), offer an alternative to GC and are often preferred for the analysis of thermally labile compounds like this compound. researchgate.net LC methods avoid the high temperatures that can cause degradation in GC.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC coupled with ultraviolet (UV) detection is a common method for analyzing this compound. nih.govcdc.gov This technique separates the individual pyrethrin esters, which can then be detected and quantified based on their UV absorbance. Monitoring the eluent at specific wavelengths, such as 254 nm or 230 nm, is typical for pyrethrin analysis using UV detection. researchgate.netoup.commdpi.com The high molar absorptivity of this compound in the UV region makes this a suitable method for analyzing both crude extracts and purified samples. researchgate.netoup.com

HPLC-UV methods have been developed for quantifying this compound in various matrices, including plasma and environmental samples. nih.govcdc.govnih.govepa.gov While some HPLC columns may resolve all six natural this compound, others might show coelution of jasmolin II with pyrethrin II and jasmolin I with pyrethrin I. epa.gov

Interactive Table 1: Example HPLC-UV Conditions for Pyrethrin Analysis

| Parameter | Value | Source |

| Column | COSMOSIL 5C18-MS-II (250 mm × 4.6 mm, 5 μm) | mdpi.com |

| Mobile Phase A | Water | mdpi.com |

| Mobile Phase B | Acetonitrile | mdpi.com |

| Flow Rate | 1 mL/min | mdpi.com |

| Column Temperature | 25 °C | mdpi.com |

| Detection Wavelength | 230 nm | mdpi.com |

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS)

UPLC-ESI-MS combines the high separation power of UHPLC with the sensitivity and selectivity of mass spectrometry using electrospray ionization. This hyphenated technique is valuable for the analysis of complex samples and for achieving lower detection limits. While the search results specifically mention UPLC-MS/MS for pyrethroids and pyrethrin analysis nih.govnih.govoup.commdpi.com, UPLC-ESI-MS would involve similar principles for ionization and detection, albeit without the tandem mass spectrometry aspect. ESI is commonly used for ionizing this compound and pyrethroids in LC-MS applications, typically in positive ion mode, forming adducts like [M+H]+ or [M+NH4]+. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS, particularly using triple quadrupole mass spectrometers, is a powerful technique for the sensitive and selective quantification of this compound and pyrethroids in various matrices. nih.govnih.govmdpi.comlcms.czshimadzu.comwur.nllcms.cz This method utilizes multiple reaction monitoring (MRM) to enhance specificity by monitoring specific precursor-product ion transitions for each analyte. mdpi.comlcms.cz LC-MS/MS can overcome some of the limitations of GC-MS, such as thermal degradation and matrix effects, and is suitable for analyzing complex samples like soil, sediment, animal fat, milk, and animal feeds. nih.govnih.govlcms.czshimadzu.comwur.nllcms.cz

LC-MS/MS methods have demonstrated good sensitivity, accuracy, and precision for pyrethrin analysis. nih.govnih.gov For instance, a UHPLC-MS/MS method for pyrethroid metabolites in tea achieved satisfactory recoveries and precision. mdpi.com Another LC-MS/MS method for pyrethroids in animal fat showed trueness between 84% and 143% and precision between 3.9% and 29%. nih.gov

Interactive Table 2: Example LC-MS/MS Conditions for Pyrethroid Analysis

| Parameter | Value | Source |

| Instrument | Shimadzu UFMS Triple Quadrupole LCMS-8050 | shimadzu.com |

| Column | Phenomenex Kinetex 2.6u PFP 100A | shimadzu.com |

| Mobile Phase A | 5 mM Ammonium acetate (B1210297) water | shimadzu.com |

| Mobile Phase B | Methanol | shimadzu.com |

| Flow Rate | 0.2 mL/min | shimadzu.com |

| Oven Temperature | 40 ℃ | shimadzu.com |

| Ionization | ESI (Positive / Negative) | shimadzu.com |

| Nebulizing gas flow | 3.0 L / min | shimadzu.com |

| Drying gas flow | 15.0 L / min | shimadzu.com |

| Heating gas flow | 15.0 L / min | shimadzu.com |

| Interface temperature | 100 ℃ | shimadzu.com |

| DL temperature | 100 ℃ | shimadzu.com |

| Heat block temperature | 400 ℃ | shimadzu.com |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is another chromatographic technique that has been explored for the analysis of this compound and pyrethroids. tandfonline.comsigmaaldrich.comnih.govtandfonline.comeurl-pesticides.eu SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique can offer advantages such as faster analysis times and different selectivity compared to HPLC. tandfonline.com SFC has been used for the determination of pyrethroids in complex matrices like vegetables. tandfonline.comtandfonline.com Studies have compared SFC to GC and LC for pyrethroid analysis, suggesting that SFC can be a suitable alternative. eurl-pesticides.eu SFC coupled with carbon calibration has been used to quantify the active ingredients in pyrethrum extract. sigmaaldrich.com

Sample Preparation and Clean-up Procedures

Effective sample preparation and clean-up are essential steps in the analysis of this compound from various matrices to remove interfering substances that can affect chromatographic separation and detection. Various methods are employed depending on the sample matrix.

Common sample preparation techniques include extraction with organic solvents such as hexane, acetonitrile, acetone, or methanol. mdpi.commdpi.comusgs.govepa.gov For solid matrices like soil and sediment, techniques like microwave-assisted extraction (MAE) have been used. usgs.gov

Clean-up procedures are often necessary to reduce matrix effects. Solid-phase extraction (SPE) is a widely used clean-up technique. nih.govcdc.govusgs.govepa.gov Different SPE sorbents, such as C18, graphitized carbon, and alumina, can be used depending on the nature of the matrix and analytes. usgs.govepa.gov Dispersive solid-phase extraction (dSPE), as used in the QuEChERS method, is another effective clean-up approach, particularly for complex matrices like food and environmental samples. nih.govmdpi.comlcms.czlcms.czrestek.com The QuEChERS method involves extraction with acetonitrile followed by a clean-up step using dSPE tubes containing sorbents like MgSO4, PSA, and GCB to remove water, fatty acids, and pigments. mdpi.comlcms.czrestek.com Cold temperature precipitation can also be used for purification, especially for samples with high fat content. nih.gov

Interactive Table 3: Example Sample Preparation and Clean-up Steps (QuEChERS Method)

| Step | Procedure | Source |

| Sample Preparation | Hydration of sample with water (for soil), extraction with acetonitrile. | lcms.cz |

| Clean-up | Transfer extract to dSPE tube containing MgSO4, PSA, GCB; shake vigorously; centrifuge. | lcms.czrestek.com |

| Analysis | Transfer supernatant to vial for LC-MS/MS analysis (may involve filtration). | mdpi.comlcms.cz |

Detailed research findings highlight the effectiveness of these methods. For instance, the QuEChERS method for soil and sediment samples showed good recoveries ranging from 70% to 120%. lcms.cz A method for pyrethroids in water and sediment using SPE and MAE followed by GC/MS and GC/MS/MS achieved acceptable recoveries (greater than 70%) and low method detection limits. usgs.gov

Method Validation and Performance Characteristics

The validation of analytical methods for the quantification and characterization of this compound is crucial to ensure the reliability and accuracy of the results. Method validation typically involves evaluating parameters such as selectivity, linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). tandfonline.comresearchgate.netoalib.comresearchgate.net Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with various detectors like UV, fluorescence, or mass spectrometry (MS), are commonly employed for pyrethrin analysis. psu.edutandfonline.comcdc.govmdpi.comthaiscience.info

Method validation studies for this compound often involve assessing performance characteristics in different matrices, including water, fish tissue, and various crops. tandfonline.comepa.govcanada.cafao.org

Linearity: The linearity of an analytical method demonstrates that the response is directly proportional to the concentration of the analyte over a specific range. For pyrethrin analysis, calibration curves are constructed using reference substances or mixtures of pyrethrin esters. tandfonline.comcanada.camdpi.com Studies have shown good linearity for various pyrethrin components and total this compound, with correlation coefficients (r or R²) typically exceeding 0.99. tandfonline.comresearchgate.netoalib.commdpi.comnih.govresearchgate.net For instance, an HPLC-DAD method for pyrethrin analysis in flower heads showed linearity with r² > 0.9974, except for pyrethrin II which had an r² of 0.9961. researchgate.net Another LC-MS/MS method for this compound in lemons and apricots reported a calibration curve correlation factor of 0.99. tandfonline.com

Accuracy and Recovery: Accuracy is assessed by determining the recovery of known amounts of this compound added to blank matrix samples (spiked samples). Acceptable recovery ranges are typically defined by regulatory guidelines or study protocols. tandfonline.comepa.govnih.govepa.gov Studies on the validation of pyrethrin analytical methods have reported average recoveries within generally accepted ranges. For example, a method for total this compound in water showed average recoveries of 100±11% in seawater and 99.8 ± 7.5% in acetone. epa.gov For this compound in fortified nut samples, average recoveries ranged from 93.4% to 97.7%. fao.org An LC/MS/MS method for this compound in lemons and apricots demonstrated recoveries in the 70–110% range. tandfonline.com A GC-ECD method for pyrethroids (structurally similar to this compound) in fruits and vegetables reported recoveries between 70% and 120%. nih.govresearchgate.net

Precision: Precision refers to the agreement among individual measurements of the same homogeneous sample under specified conditions. It is often expressed as relative standard deviation (RSD) or coefficient of variation (CV). Both intra-day (repeatability) and inter-day (reproducibility) precision are typically evaluated. researchgate.netnih.govresearchgate.net Validation studies for pyrethrin analysis have shown good precision, with RSD values generally below 20%. tandfonline.comresearchgate.netoalib.comnih.govresearchgate.net For instance, an HPLC-DAD method reported intra- and inter-day precision with RSD below 14%. researchgate.net An LC/MS/MS method for this compound in fruits showed coefficients of variation below 20%. tandfonline.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. These limits are matrix-dependent and vary depending on the analytical technique used. oalib.commdpi.comepa.govresearchgate.net Reported LOQ values for this compound in different matrices include 0.0128 µg/L in seawater epa.gov, 0.02 µg/g for Pyrethrin I in crops canada.ca, and 0.2 mg/kg for almond and 0.5 mg/kg for macadamia nuts for total this compound fao.org. For Pyrethrin I and Pyrethrin II in water, LOQs were reported as 0.10 µg/L and 0.0818 µg/L, respectively, with corresponding LODs in the range of 0.00986 to 0.0181 µg/L depending on the water matrix. epa.gov

Selectivity: Selectivity is the ability of a method to measure the analyte accurately in the presence of other components in the sample matrix. psu.eduresearchgate.net Chromatographic methods like HPLC and GC, especially when coupled with selective detectors like MS/MS, offer good selectivity for separating and quantifying individual pyrethrin esters from potential interferences. tandfonline.commdpi.com

Here are some examples of validation data found in the search results:

Table 1: Summary of Method Validation Performance Characteristics for this compound in Various Matrices

| Matrix | Analyte(s) | Method | Linearity (r or R²) | Average Recovery (%) | Precision (RSD/CV %) | LOQ | Reference |

| Water | Total this compound | Not specified | Not specified | 100 ± 11 (seawater) | 11 (seawater) | 0.0128 µg/L (seawater) | epa.gov |

| Water | Total this compound | Not specified | Not specified | 99.8 ± 7.5 (acetone) | 7.5 (acetone) | Not specified | epa.gov |

| Water | Pyrethrin I, II | LC/MS/MS | Not specified | 70-120 (guideline) | ≤20 (guideline) | 0.10 µg/L (P I), 0.0818 µg/L (P II) | epa.gov |

| Nut Samples | Total this compound | HPLC-FLD | Not specified | 93.4 - 97.7 | 5.8 - 8.2 | 0.2 mg/kg (almond), 0.5 mg/kg (macadamia) | fao.org |

| Lemon/Apricot | Individual this compound | LC/MS/MS | 0.99 | 70-110 | < 20 | Not specified | tandfonline.com |

| Pyrethrum Flower Heads | Individual this compound | HPLC-DAD | > 0.9961 | > 80 | < 14 | Not specified | researchgate.net |

| Water | Selected Pesticides (incl. synthetic pyrethroid) | GC-ECD | ≥ 0.995 | 78-117 | ≤ 12 | 0.02 mg/L | oalib.com |

| Environmental Samples | This compound, Pyrethroids | LC-MS/MS | > 0.9901 | 60-99 | < 15 | 1.9 - 62 ng L⁻¹ | researchgate.net |

Note: Some entries in the table refer to synthetic pyrethroids or mixtures including them, as validation data specifically for natural this compound across all parameters in a single source can be limited. These are included to illustrate typical validation characteristics for similar analytical challenges.

Table 2: Method Validation Results for Pyrethrin I and Pyrethrin II in Water (Summary from MRID 50475402)

| Analyte | Fortification Level (µg/L) | Number of Tests | Mean Recovery (%) | RSD (%) | Acceptance Criteria (Recovery %) | Acceptance Criteria (RSD %) |

| Pyrethrin I | 0.10 (LOQ) | Not specified | 70-120 (guideline) | ≤20 | 70-120 | ≤20 |

| Pyrethrin I | 1.0 (10×LOQ) | Not specified | 70-120 (guideline) | ≤20 | 70-120 | ≤20 |

| Pyrethrin II | 0.0818 (LOQ) | Not specified | 70-120 (guideline) | ≤20 | 70-120 | ≤20 |

| Pyrethrin II | 0.818 (10×LOQ) | Not specified | 70-120 (guideline) | ≤20 | 70-120 | ≤20 |

Source: Summarized from MRID 50475402 data epa.gov. Specific mean recovery and RSD values for acceptable tests were within these guideline ranges.

Detailed research findings often involve evaluating matrix effects, which can influence the accuracy and sensitivity of the method. mdpi.com The stability of analytes in processed samples and stock solutions is also a critical aspect of method validation. epa.govmdpi.com

The validation process confirms that the analytical method is fit for its intended purpose, providing confidence in the quantitative determination of this compound in various sample types. psu.edu

Ecological Interactions and Environmental Consequences

Pyrethrins in Plant Defense Ecology

Pyrethrum plants have developed a sophisticated chemical defense system in which this compound are a key component. This defense mechanism is effective against a wide range of herbivores and pathogens.

Endogenous Chemical Defense Against Herbivores

This compound serve as a potent endogenous chemical defense for the pyrethrum plant against insect herbivores. researchgate.net These compounds act as feeding deterrents, discouraging insects from consuming the plant tissues. mdpi.com Studies have shown that the accumulation of this compound in plant tissues, particularly in the flowers and leaves, protects the plant by making it unpalatable to insects. mdpi.commdpi.com The insecticidal properties of this compound target the nervous systems of insects, providing a rapid "knock-down" effect. wikipedia.orgbiomedres.us This neurotoxic action, combined with their repellent properties, makes this compound an effective defense mechanism. mdpi.com The production of this compound can be induced by mechanical wounding and volatile organic compounds, suggesting an active defense response to herbivore attacks. mdpi.com

Research has indicated that this compound might have evolved as a mixture of six compounds to enhance their anti-feeding properties, effectively deterring a wide variety of herbivorous insects. mdpi.com This multifaceted chemical defense highlights the evolutionary adaptation of the pyrethrum plant to protect itself from predation. researchgate.net

Antifungal Properties and Pathogen Resistance

Beyond their well-known insecticidal activity, this compound also exhibit antifungal properties, contributing to the plant's resistance against various pathogens. researchgate.netwur.nl Research has demonstrated that this compound are effective against plant-pathogenic fungi and molds. wur.nl This discovery has opened up new possibilities for using these natural compounds in the protection of plants and seeds from fungal diseases. wur.nl

The presence of sesquiterpene lactones, also known for their antifungal attributes, in pyrethrum flowers and stems further enhances the plant's defense against fungal pathogens. researchgate.netresearchgate.net This combination of chemical defenses provides the pyrethrum plant with a broad spectrum of protection against biotic threats.

Allelopathic Interactions with Other Organisms

The ecological role of this compound extends to allelopathic interactions, where they can influence the growth and development of other organisms in their vicinity. The release of volatile compounds from pyrethrum, including (E)-β-farnesene, an aphid alarm pheromone, can attract natural predators of herbivores, such as ladybirds. researchgate.netresearchgate.net This "cry for help" signaling demonstrates a complex indirect defense mechanism. maxapress.com

These interactions suggest that pyrethrum plants can influence their immediate environment, potentially inhibiting the growth of competing plants while attracting beneficial organisms that help in pest control. This makes pyrethrum a candidate for use as a companion plant in agricultural settings to protect other crops. researchgate.net